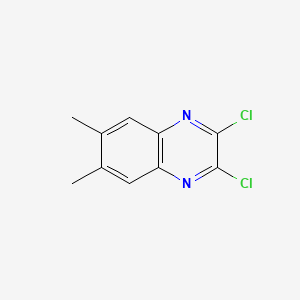

2,3-Dichloro-6,7-dimethylquinoxaline

Description

Properties

IUPAC Name |

2,3-dichloro-6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBSIBTVPNHSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399227 | |

| Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63810-80-0 | |

| Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-6,7-dimethylquinoxaline synthesis from 4,5-dimethyl-1,2-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6,7-dimethylquinoxaline from 4,5-Dimethyl-1,2-phenylenediamine

Executive Summary

This compound is a pivotal chemical intermediate, serving as a versatile scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the two reactive chlorine atoms, which are amenable to a variety of nucleophilic substitution reactions, allowing for the construction of complex molecular architectures.[3] This guide provides a comprehensive, technically-grounded overview of a robust and efficient two-step synthesis of this compound, commencing from 4,5-dimethyl-1,2-phenylenediamine. The narrative emphasizes the rationale behind procedural choices, detailed experimental protocols for both intermediate and final product synthesis, and critical safety considerations, ensuring that researchers can confidently and safely replicate and adapt these methods.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological activities.[4][5] This scaffold is a privileged structure in medicinal chemistry, appearing in molecules with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[6][7] The specific target of this guide, this compound, is particularly valuable as a building block. The dimethyl groups at the 6- and 7-positions can modulate the electronic properties and solubility of its derivatives, while the dichloro substitutions at the 2- and 3-positions provide key reactive sites for further functionalization.[2][3][8] This makes it an ideal starting point for creating libraries of novel compounds for drug discovery and development programs.[2]

Overall Synthetic Strategy

The synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine is efficiently achieved via a two-step process. This strategy is predicated on established and reliable chemical transformations, ensuring high yields and purity.

-

Step 1: Cyclocondensation. The process begins with the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with an oxalic acid derivative to form the stable intermediate, 6,7-dimethylquinoxaline-2,3-dione.

-

Step 2: Chlorination. The intermediate dione is subsequently treated with a potent chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione (Intermediate)

The foundational step in this synthesis is the formation of the quinoxaline dione ring system. This is a classic and highly efficient condensation reaction.[9]

Mechanism and Rationale

The reaction proceeds via a cyclocondensation between the two nucleophilic amino groups of 4,5-dimethyl-1,2-phenylenediamine and the two electrophilic carbonyl carbons of oxalic acid.[10] The presence of two electron-donating methyl groups on the phenylenediamine ring increases the nucleophilicity of the amino groups, facilitating a more rapid reaction compared to unsubstituted analogs.[11] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of oxalic acid, further enhancing its electrophilicity and promoting the initial nucleophilic attack. Subsequent intramolecular condensation and dehydration yield the thermodynamically stable 6,7-dimethylquinoxaline-2,3-dione. This intermediate exists in keto-enol tautomeric forms, predominantly as 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.[12][13]

Caption: Mechanistic pathway for the formation of the dione intermediate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for quinoxalinedione synthesis.[10][12]

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) and oxalic acid dihydrate (10.1 g, 80.7 mmol, 1.1 eq).

-

Solvent Addition: Add 100 mL of 2 M hydrochloric acid to the flask. The acidic aqueous medium serves as both the solvent and the catalyst.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by observing the formation of a precipitate.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted starting materials and acid.

-

Drying: Dry the collected solid, 6,7-dimethylquinoxaline-2,3-dione, in a vacuum oven at 80-100 °C to a constant weight. The product is typically obtained as a pale solid.

| Property | 4,5-Dimethyl-1,2-phenylenediamine (Starting Material) | 6,7-Dimethylquinoxaline-2,3-dione (Intermediate) |

| Molecular Formula | C₈H₁₂N₂ | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 136.19 g/mol [14] | 190.20 g/mol [12] |

| CAS Number | 3171-45-7[14] | 5466-07-9 |

| Appearance | Yellow to brown powder[14] | Off-white to pale yellow solid |

| Expected Yield | N/A | > 90% |

Part 2: Synthesis of this compound (Final Product)

The conversion of the stable dione intermediate to the target dichloro compound requires a forceful chlorination step. This transformation replaces the carbonyl oxygen atoms with chlorine atoms, creating the versatile reactive sites for subsequent chemistry.

Mechanism and Rationale

The chlorination of the quinoxaline-2,3-dione is effectively a conversion of a cyclic diamide to a dichloro-diimine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) are commonly employed.[13][15] Using POCl₃, the mechanism involves the activation of the carbonyl oxygen by phosphorus, forming a good leaving group. A subsequent attack by a chloride ion, followed by elimination, generates a chloro-imidate intermediate. This process is repeated for the second carbonyl group, ultimately yielding the aromatic this compound. A one-pot method starting from the phenylenediamine has been developed, highlighting the robustness of this transformation.[16]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of the title compound.[16]

-

Reactant Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), place the dried 6,7-dimethylquinoxaline-2,3-dione (5.0 g, 26.3 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (25 mL, 268 mmol) to the flask in a chemical fume hood. The POCl₃ acts as both the chlorinating reagent and the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: After completion, cool the mixture to room temperature. With extreme caution and slow addition , pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Product Precipitation: The crude product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a white solid.[16]

-

Drying: Dry the purified this compound in a vacuum desiccator.

| Property | This compound (Final Product) |

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol [17] |

| CAS Number | 63810-80-0[17] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 178-180 °C[16] |

| ¹H NMR (CDCl₃) | δ 7.75 (s, 2H), 2.49 (s, 6H)[16] |

| ¹³C NMR (CDCl₃) | δ 144.1, 142.1, 139.5, 127.1, 20.4[16] |

| ESI-MS [M+H]⁺ | m/z 227.0[16] |

Safety and Handling of Critical Reagents

The successful and safe execution of this synthesis requires strict adherence to safety protocols, particularly when handling the chlorinating agents and oxalyl chloride derivatives.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic, and reacts violently with water, liberating heat and toxic hydrogen chloride gas.[18] Causes severe skin burns and eye damage, and can be fatal if inhaled.[19]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[20] Ensure an emergency shower and eyewash station are immediately accessible.[20]

-

Storage: Store in a cool, dry place away from water and incompatible materials, under an inert atmosphere if possible.[18]

-

-

Oxalyl Chloride / Thionyl Chloride (Alternative Reagents):

Conclusion

This guide details a reliable and well-documented two-step synthesis for producing this compound, a high-value intermediate for research and development. The pathway, involving an initial cyclocondensation to form 6,7-dimethylquinoxaline-2,3-dione followed by chlorination with phosphorus oxychloride, is both efficient and scalable. By providing a rationale for the chosen methodologies, comprehensive step-by-step protocols, and critical safety information, this document equips researchers with the necessary knowledge to confidently synthesize this versatile chemical building block for applications in drug discovery and materials science.

References

-

Goods.com. (n.d.). This compound. Retrieved from [Link]

-

Wang, L., et al. (2019). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. Retrieved from [Link]

-

Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2021). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2,3-Dichloroquinoxalines via Vilsmeier Reagent Chlorination. Retrieved from [Link]

-

Madl, J. E., et al. (1996). Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry, 39(22), 4430-8. Retrieved from [Link]

-

Shaker, Y. M., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Cardiovascular Disease Research, 14(1), 104-112. Retrieved from [Link]

- Google Patents. (2019). CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling.

-

NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2021). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 14(1), 102891. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7354. Retrieved from [Link]

-

Sztanke, K., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 91-98. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl.... Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. Retrieved from [Link]

-

Singh, P., et al. (2021). Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Chemistry & Biodiversity, 18(11), e2100364. Retrieved from [Link]

-

Hunter, W. N., Nimmo, H. G., & Coggins, J. R. (1987). The purification and characterization of 3-dehydroquinase from Streptomyces coelicolor. Biochemical Journal, 243(1), 297-300. Retrieved from [Link]

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 17. scbt.com [scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. nj.gov [nj.gov]

- 21. chemicalbook.com [chemicalbook.com]

Physicochemical properties of 2,3-Dichloro-6,7-dimethylquinoxaline

An In-depth Technical Guide to 2,3-Dichloro-6,7-dimethylquinoxaline

Introduction

This compound is a versatile heterocyclic compound that has emerged as a crucial building block in various scientific domains. Its unique molecular architecture, featuring a quinoxaline core substituted with two reactive chlorine atoms and two methyl groups, imparts a desirable combination of stability and reactivity. This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The enhanced reactivity due to its dichloro and dimethyl substitutions makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and advanced materials.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 63810-80-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 227.09 g/mol | [1][2] |

| Appearance | Light brown to beige or white to light yellow solid | [1][4] |

| Melting Point | 178-180 °C | [5] |

| Boiling Point | 289.1±35.0 °C (Predicted) | [4] |

| Density | 1.418±0.06 g/cm³ (Predicted) | [4] |

| pKa | -4.59±0.48 (Predicted) | [4] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [1][3][4] |

Synthesis and Mechanistic Insight

The construction of the this compound scaffold is most efficiently achieved through a one-pot condensation and subsequent chlorination reaction. This method is favored for its operational simplicity, cost-effectiveness, and suitability for large-scale production.[5]

Core Synthetic Strategy: One-Pot Condensation and Chlorination

The primary synthetic route starts with the condensation of 4,5-dimethyl-1,2-phenylenediamine with oxalic acid. This reaction forms the foundational quinoxaline ring system, resulting in the intermediate 6,7-dimethylquinoxaline-2,3-diol. This intermediate is typically not isolated. The subsequent and crucial step involves chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the final product.[5]

Experimental Protocol

This protocol is based on established methodologies for quinoxaline synthesis.[5]

-

Reaction Setup: To a suitable reaction vessel, add 4,5-dimethyl-1,2-phenylenediamine and oxalic acid in a 1:1 to 1:1.2 molar ratio.

-

Solvent and Catalyst: Add an aromatic hydrocarbon solvent such as toluene, along with a catalyst like silica gel.

-

Condensation: Heat the mixture to reflux (approximately 110 °C) to drive the condensation reaction and the formation of the quinoxaline-2,3-diol intermediate.

-

Chlorination: After the initial condensation is complete, introduce a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a molar ratio of approximately 5-10:1 relative to the starting diamine.

-

Reaction Completion: Maintain the reaction at reflux until the conversion to this compound is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride is carefully quenched. The product is then extracted, and the organic layer is washed and dried.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final white to beige solid product.[5]

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Reactivity and Applications

The chemical utility of this compound stems from the high reactivity of its two chlorine atoms at the C2 and C3 positions. These positions are electron-deficient, making them highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. This reactivity allows for the facile introduction of a wide variety of nucleophiles (containing N, O, S, or C), making it a cornerstone intermediate for creating diverse molecular libraries.[6]

Key Application Areas:

-

Pharmaceutical Development: This compound is a pivotal intermediate in the synthesis of novel therapeutics. Its derivatives have been investigated as anti-cancer agents, reportedly inhibiting specific enzymes involved in tumor growth.[1][7] Furthermore, quinoxaline analogs are being explored for treating neurodegenerative diseases like Alzheimer's by targeting kinases such as GSK3β.[8]

-

Agrochemicals: It serves as a scaffold in the formulation of modern agrochemicals, including effective pesticides and herbicides for crop protection.[1][7]

-

Materials Science: The compound is used to create advanced materials, such as specialized polymers and coatings that offer enhanced chemical resistance and durability.[7] It also acts as a building block for synthesizing dyes and pigments.[1]

-

Biochemical Research: Researchers employ this molecule in studies of enzyme activity and metabolic pathways, providing valuable insights into biological processes and identifying potential therapeutic targets.[7]

Illustrative Reactivity Diagram

Caption: Nucleophilic substitution pathways for functionalization.

Spectral Data Interpretation

While a dedicated full spectrum for this compound is not publicly available, its characteristics can be inferred from data on closely related analogs.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring at positions 5 and 8. Another singlet would appear in the aliphatic region (typically δ 2.4-2.6 ppm) corresponding to the six equivalent protons of the two methyl groups at positions 6 and 7.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the ten carbon atoms. Key signals would include those for the two chlorine-bearing carbons (C2 and C3) in the pyrazine ring, the four carbons of the benzene ring (two of which are substituted with methyl groups), the two quaternary carbons joining the rings, and finally, a signal for the two equivalent methyl group carbons.

Conclusion

This compound is a high-value chemical intermediate whose significance is rooted in its straightforward synthesis and the versatile reactivity of its C2 and C3 positions. Its ability to undergo nucleophilic aromatic substitution with a wide array of functional groups has established it as a powerful scaffold for drug discovery, agrochemical development, and materials science innovation. The continued exploration of this compound's reactivity promises to unlock new molecular entities with significant scientific and commercial potential.

References

-

This compound. Chem-Impex. Available at: [Link]

-

Cas 29067-81-0, 2-chloro-6,7-dimethylquinoxaline. LookChem. Available at: [Link]

-

Electronic Supporting Information (ESI). The Royal Society of Chemistry. Available at: [Link]

- CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Google Patents.

-

Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. RASĀYAN Journal of Chemistry. Available at: [Link]

-

2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

-

2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline | C10H6Br2Cl2N2. PubChem. Available at: [Link]

-

2,3-Dimethylquinoxaline | C10H10N2. PubChem. Available at: [Link]

-

6,7-Dimethyl-2,3-diphenylquinoxaline | C22H18N2. PubChem. Available at: [Link]

-

2,3-Dimethyl-6,7-diphenylquinoxaline | C22H18N2. PubChem. Available at: [Link]

-

Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. PubMed. Available at: [Link]

-

2,3-dichloro-6-methoxyquinoxaline| CAS No:39267-04-4. Molbase. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 2,3-DICHLORO-6-METHYLQUINOXALINE CAS#: 39267-05-5 [m.chemicalbook.com]

- 5. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 6. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

1H NMR and 13C NMR spectral data of 2,3-Dichloro-6,7-dimethylquinoxaline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dichloro-6,7-dimethylquinoxaline

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Due to the absence of publicly available experimental spectra for this specific compound, this paper synthesizes data from analogous structures and established principles of substituent effects to predict and interpret its NMR spectral characteristics. This approach serves as a robust framework for researchers in confirming the synthesis and purity of this and related quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring. This scaffold is of significant interest in medicinal chemistry, forming the core of various agents with anticancer, antimicrobial, and anti-inflammatory properties.[2] The synthetic versatility of the quinoxaline ring allows for fine-tuning of its electronic and steric properties through the introduction of various substituents. In this compound, the electron-withdrawing chloro groups and electron-donating methyl groups create a unique electronic environment, the features of which are readily interrogated by NMR spectroscopy. This guide explains the causal relationships between this substitution pattern and the resulting NMR spectra.

Molecular Structure and Symmetry

The structure of this compound possesses a C₂ axis of symmetry that bisects the C4a-C8a and C6-C7 bonds. This symmetry element renders several pairs of atoms chemically and magnetically equivalent, which significantly simplifies the expected NMR spectra.

-

The protons at positions 5 and 8 are equivalent.

-

The methyl groups at positions 6 and 7 are equivalent, and their six protons are also equivalent.

-

The chloro-substituted carbons (C-2 and C-3) are equivalent.

-

The proton-bearing carbons (C-5 and C-8) are equivalent.

-

The methyl-substituted carbons (C-6 and C-7) are equivalent.

-

The bridgehead carbons (C-4a and C-8a) are equivalent.

This equivalence reduces the number of expected signals to two in the ¹H NMR spectrum and five in the ¹³C NMR spectrum.

Caption: Structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show two singlets, corresponding to the two sets of equivalent protons. The chemical shifts are estimated based on the parent quinoxaline system and the known electronic effects of the substituents.[3]

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~ 7.85 | 2H | Singlet (s) | H-5, H-8 |

| ~ 2.48 | 6H | Singlet (s) | 2 x -CH₃ |

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Interpretation of ¹H NMR Signals

-

Aromatic Protons (H-5, H-8) at ~7.85 ppm: The aromatic protons of the parent 2,3-dichloroquinoxaline appear as a multiplet around 7.8-8.1 ppm.[4] In the target molecule, the two methyl groups at C-6 and C-7 exert an electron-donating effect, which increases the electron density at the adjacent C-5 and C-8 positions. This increased shielding results in an expected upfield shift (lower ppm value) for H-5 and H-8. Due to the molecule's symmetry, H-5 and H-8 are chemically equivalent and have no adjacent protons, resulting in a sharp singlet integrating to two protons.

-

Methyl Protons (-CH₃) at ~2.48 ppm: The chemical shift for methyl groups attached to an aromatic ring typically falls in the 2.3-2.5 ppm range. Data for the closely related 6,7-dimethyl-2,3-diphenylquinoxaline shows a singlet for the methyl protons at 2.52 ppm.[5] A similar value is expected here. The two methyl groups are equivalent, and their protons do not couple with any other protons, leading to a strong singlet integrating to six protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five sets of equivalent carbon atoms. The chemical shifts are estimated based on established substituent effects in quinoxaline systems.[6]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 146.5 | C-2, C-3 | Attached to electronegative N and Cl. |

| ~ 141.0 | C-6, C-7 | Aromatic C attached to -CH₃. |

| ~ 139.5 | C-4a, C-8a | Quaternary bridgehead carbons. |

| ~ 128.0 | C-5, C-8 | Aromatic CH carbons. |

| ~ 20.5 | -CH₃ | Methyl carbons. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Interpretation of ¹³C NMR Signals

-

C-2, C-3 at ~146.5 ppm: These carbons are bonded to both a nitrogen and a chlorine atom. The high electronegativity of these neighbors strongly deshields the carbon nuclei, shifting their resonance significantly downfield.

-

C-6, C-7 at ~141.0 ppm: These are quaternary carbons within the aromatic ring. The attachment of the methyl groups causes a downfield shift relative to an unsubstituted carbon.

-

C-4a, C-8a at ~139.5 ppm: These are the quaternary bridgehead carbons at the fusion of the two rings. Their chemical shifts are characteristic of such positions in polycyclic aromatic systems.[6]

-

C-5, C-8 at ~128.0 ppm: These are the protonated aromatic carbons. Their chemical shift is influenced by the adjacent electron-donating methyl groups, which would cause a slight upfield shift compared to the equivalent carbons in 2,3-dichloroquinoxaline.

-

-CH₃ at ~20.5 ppm: The carbons of the methyl groups are the most shielded in the molecule and therefore appear at the most upfield position, consistent with typical values for alkyl substituents on an aromatic ring.

Standard Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following section outlines a field-proven methodology for the analysis of quinoxaline derivatives.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which is easily identified.[7]

-

To ensure homogeneity, gently vortex the vial until the sample is fully dissolved.

-

-

Filtration and Transfer:

-

Prepare a Pasteur pipette by plugging it with a small piece of cotton or glass wool.

-

Filter the sample solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[8]

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm, which is optimal for modern spectrometers.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Wipe the outside of the tube to remove any contaminants before inserting it into the spectrometer's magnet.

-

Load the sample into the spectrometer.

-

-

Data Acquisition:

-

Tune and shim the probe to the specific sample to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[9]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. By leveraging principles of molecular symmetry and substituent-induced chemical shift effects, we have established a clear and interpretable spectral map. The predicted ¹H spectrum consists of two singlets representing the aromatic and methyl protons, while the ¹³C spectrum is expected to show five signals corresponding to the unique carbon environments. This in-depth guide, complete with a standard operating protocol, serves as an authoritative reference for scientists working with this compound, enabling confident structural verification and purity assessment in research and development settings.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. DOI: 10.1039/P19820000357

- TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

Semantic Scholar. (n.d.). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethoxy-2-[(p-methoxyphenethyl)oxy]quinoxaline. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

-

The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

- Indian Journal of Science and Technology. (2015).

- ResearchGate. (2018). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.

-

PubChem. (n.d.). 6,7-Dimethyl-2,3-diphenylquinoxaline. Retrieved from [Link]

Sources

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum [chemicalbook.com]

- 4. 6,7-Dimethyl-2,3-diphenylquinoxaline | C22H18N2 | CID 254079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dichloro-6,7-dimethylquinoxaline

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,3-Dichloro-6,7-dimethylquinoxaline, a substituted heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this analyte.

Introduction and Physicochemical Profile

This compound (C₁₀H₈Cl₂N₂) is a quinoxaline derivative whose chemical scaffold is a key intermediate in the synthesis of various biologically active molecules.[1] Mass spectrometry (MS) is an indispensable analytical technique for its characterization, offering high sensitivity and specificity for molecular weight determination, structural elucidation, and quantification. A successful MS analysis is predicated on a thorough understanding of the analyte's physicochemical properties, which dictate the selection of appropriate instrumentation and methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [1][2] |

| Nominal Molecular Weight | 226 g/mol | Calculated |

| Average Molecular Weight | 227.09 g/mol | [1][2] |

| Monoisotopic Mass | 226.00645 Da | Calculated |

| Appearance | Light brown to beige solid | [1] |

| Key Structural Features | Dichlorinated aromatic system, pyrazine ring, two methyl groups | N/A |

The presence of two nitrogen atoms within the heterocyclic ring system makes the molecule amenable to protonation for techniques like Electrospray Ionization (ESI).[3][4] Concurrently, its aromatic nature and relative volatility allow for analysis by gas chromatography coupled with Electron Ionization (EI). The two chlorine atoms are of paramount importance as they produce a distinct isotopic signature that is a hallmark of its mass spectrum.

Foundational MS Principles: Ionization and Analysis

The choice of ionization technique is critical and depends on the sample matrix, the desired level of structural information, and the chromatographic method employed.

Electron Ionization (EI) for GC-MS

Electron Ionization is a classic, high-energy ("hard") ionization technique that generates extensive and reproducible fragmentation patterns, often considered a molecular "fingerprint".[5][6] Coupled with Gas Chromatography (GC), it is ideal for thermally stable and volatile compounds.

-

Mechanism: In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).[7] The excess energy imparted to the M⁺• leads to predictable bond cleavages, creating a rich fragmentation spectrum that is invaluable for structural confirmation.[5][7] The resulting mass spectra are highly reproducible and can be compared against established libraries like the NIST Mass Spectral Library.

Electrospray Ionization (ESI) for LC-MS

Electrospray Ionization is a soft ionization technique, meaning it imparts minimal excess energy to the analyte, typically resulting in an abundant signal for the intact molecule.[3][8] It is the premier technique for analytes that are polar, non-volatile, and thermally labile, making it perfectly suited for Liquid Chromatography (LC) coupling.

-

Mechanism: ESI generates ions from a liquid solution. For nitrogen-containing heterocycles like this compound, analysis is typically performed in positive ion mode.[3][4] Aided by an acidic mobile phase (e.g., containing formic acid), the nitrogen atoms are readily protonated, forming a protonated molecule, [M+H]⁺.[9][10][11] This even-electron species is relatively stable and often dominates the mass spectrum. Structural information can be obtained through in-source fragmentation or, more controllably, via tandem mass spectrometry (MS/MS).[8][12]

Expected Mass Spectra and Isotopic Patterns

A key feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

Molecular Ion Cluster: The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:

-

M peak (containing two ³⁵Cl atoms): This represents the monoisotopic mass.

-

M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the intensity of the M peak.

-

M+4 peak (two ³⁷Cl atoms): Approximately 10% of the intensity of the M peak.

-

This distinctive 100:65:10 ratio is a powerful diagnostic tool for confirming the presence of two chlorine atoms in any ion.

Table 2: Predicted m/z Values for the Molecular Ion Cluster

| Ion | Isotopic Composition | Calculated Monoisotopic m/z | Expected Relative Intensity |

| [M]⁺• or [M+H]⁺ | C₁₀H₈³⁵Cl₂N₂ | 226.0065 (EI) or 227.0143 (ESI) | 100% |

| [M+2]⁺• or [M+2+H]⁺ | C₁₀H₈³⁵Cl³⁷ClN₂ | 228.0035 (EI) or 229.0113 (ESI) | ~65% |

| [M+4]⁺• or [M+4+H]⁺ | C₁₀H₈³⁷Cl₂N₂ | 229.9996 (EI) or 231.0084 (ESI) | ~10% |

Fragmentation Pathways and Structural Elucidation

Fragmentation analysis provides definitive structural confirmation. The pathways differ significantly between the hard ionization of EI and the controlled collision-induced dissociation (CID) of ESI-MS/MS.

Proposed EI Fragmentation

Under the high-energy conditions of EI, the molecular ion will undergo a series of fragmentations. Common losses from chlorinated aromatic compounds include the loss of a chlorine radical (•Cl) and neutral HCl.[13] For quinoxalines, sequential losses involving the heterocyclic ring are also expected.[14]

-

Primary Loss of Chlorine: The initial loss of a •Cl radical from the M⁺• at m/z 226 would yield a fragment ion at m/z 191. This fragment would still contain one chlorine atom and thus exhibit an [M, M+2] isotopic pattern with a ~3:1 ratio.

-

Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would produce an ion at m/z 211.

-

Ring Fragmentation: Subsequent losses of molecules like hydrogen cyanide (HCN) from the pyrazine ring are characteristic of N-heterocycles.[14]

Below is a proposed fragmentation pathway visualized using Graphviz.

Caption: Proposed EI fragmentation pathway.

ESI-MS/MS Fragmentation

In tandem mass spectrometry, the protonated molecule ([M+H]⁺, m/z 227) is mass-selected and subjected to CID. This is a lower-energy process than EI, often leading to simpler spectra dominated by losses of stable neutral molecules.

-

Primary Loss of HCl: A common fragmentation for protonated chlorinated compounds is the neutral loss of HCl (36 Da), which would produce an ion at m/z 191.

-

Loss of Chlorine Radical: While less common for even-electron species, the loss of a chlorine radical (35 Da) can occur, yielding an ion at m/z 192.

-

Loss of Methyl Group: Loss of a neutral methane (CH₄) molecule or a methyl radical (•CH₃) are also plausible fragmentation routes.

The Power of High-Resolution Mass Spectrometry (HRMS)

While low-resolution instruments provide nominal mass, high-resolution mass spectrometers (like TOF or Orbitrap) measure mass with extremely high accuracy (typically <5 ppm).[15][16] This capability allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.[17][18][19]

For an observed ion, HRMS can distinguish between multiple chemical formulas that have the same nominal mass.[16] For example, an accurate mass measurement of 226.0065 would definitively confirm the formula C₁₀H₈Cl₂N₂ over other possibilities. This is a cornerstone of modern analytical chemistry for identifying unknown compounds and metabolites.[15][16]

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: GC-EI-MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate.

-

GC System:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

-

Inlet: Split/splitless injector at 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS System (EI):

-

Ion Source: Electron Ionization at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Scan from m/z 40 to 350.

-

Protocol 2: LC-ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of a 50:50 mixture of Acetonitrile and Water. Further dilute as needed.

-

LC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

MS System (ESI-MS/MS):

-

Ion Source: Electrospray Ionization, positive ion mode.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120°C.

-

Scan Mode:

-

Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 227.

-

Product Ion Scan (MS2): Isolate the precursor ion at m/z 227 and apply collision energy (e.g., 15-35 eV with Argon) to generate a fragment spectrum.

-

-

Workflow and Data Interpretation

The overall analytical strategy involves a systematic approach from sample introduction to final confirmation.

Caption: General workflow for MS analysis.

Key Interpretation Steps:

-

Identify the Molecular Ion: Locate the candidate molecular ion cluster ([M]⁺• for EI, [M+H]⁺ for ESI).

-

Verify the Isotopic Pattern: Confirm the 100:65:10 intensity ratio for the M, M+2, and M+4 peaks. This is non-negotiable for a dichlorinated compound.

-

Utilize HRMS: If available, determine the elemental composition from the accurate mass to confirm C₁₀H₈Cl₂N₂.

-

Analyze Fragmentation:

-

For EI, compare the fragmentation pattern to spectral libraries or interpret the characteristic losses (e.g., -Cl, -CH₃, -HCN).

-

For ESI-MS/MS, analyze the neutral losses from the protonated molecule (e.g., -HCl).

-

-

Synthesize Data: Combine all data points—retention time, accurate mass, isotopic pattern, and fragmentation—to provide unambiguous identification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. uab.edu [uab.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3-Dichloro-6,7-dimethylquinoxaline

Introduction: Elucidating the Molecular Vibrations of a Key Heterocyclic Intermediate

2,3-Dichloro-6,7-dimethylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents and advanced materials.[1] Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, antimicrobial, and anti-inflammatory properties. The dichloro and dimethyl substitutions on this core offer reactive handles and modulate the electronic properties of the molecule, making it a compound of significant interest for targeted synthesis.[1][2]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of such molecules. By probing the vibrational modes of a molecule's chemical bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of structural features.[3][4] This guide provides a comprehensive technical overview of the principles, experimental protocols, and detailed spectral interpretation for the IR analysis of this compound. As no publicly available experimental spectrum for this specific molecule has been identified, this document will present a predictive analysis grounded in the established principles of vibrational spectroscopy and data from related quinoxaline derivatives.

Theoretical Principles of FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[5] When a sample is irradiated with a broad range of infrared frequencies, its bonds (e.g., C-H, C=C, C-N, C-Cl) will stretch, bend, and rock at characteristic frequencies. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[3]

An FTIR spectrometer utilizes a Michelson interferometer to simultaneously analyze all frequencies of infrared light passing through a sample.[6][7] The resulting signal, an interferogram, is a complex pattern of constructive and destructive interference. A mathematical process known as a Fourier transform is then applied to this interferogram to convert it into a conventional spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[4]

For this compound, the key vibrational modes are expected to arise from:

-

Aromatic C-H stretching and bending in the quinoxaline ring system.

-

C=C and C=N stretching within the fused aromatic rings.

-

C-C stretching of the ring skeleton.

-

Aliphatic C-H stretching and bending of the two methyl groups.

-

C-Cl stretching from the two chlorine substituents.

The positions of these absorption bands are influenced by the electronic effects of the substituents and the overall structure of the molecule.

Experimental Protocols: Acquiring a High-Quality IR Spectrum

As this compound is a solid at room temperature, the most common and reliable method for obtaining its IR spectrum is through the preparation of a solid dispersion in an IR-transparent matrix. The Potassium Bromide (KBr) pellet method is considered the gold standard for this purpose, as KBr is transparent throughout the mid-IR range (4000–400 cm⁻¹).[1][8]

Protocol 1: KBr Pellet Preparation and Analysis

This protocol details the steps for creating a high-quality KBr pellet for transmission FTIR analysis.

Materials and Equipment:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with a die set

-

FTIR spectrometer

-

Spatula

-

Desiccator for storing KBr

Procedure:

-

Sample Grinding: In a dry agate mortar, place 1-2 mg of this compound. Grind the sample into a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.[9]

-

Mixing with KBr: Add 100-200 mg of dried, spectroscopic-grade KBr to the mortar. The sample-to-KBr ratio should be approximately 1:100.[10] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure homogeneity. Work quickly to minimize the absorption of atmospheric moisture by the KBr.[10]

-

Loading the Die: Carefully transfer the homogenous powder into the pellet die. Distribute the powder evenly across the bottom surface of the die.

-

Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 8-10 tons for several minutes.[8] This pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet will be thin and transparent, with no visible cracks or cloudiness.

-

Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Workflow for KBr Pellet Preparation and FTIR Analysis

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Predictive Analysis of the Infrared Spectrum

The following is a detailed interpretation of the predicted IR spectrum of this compound, with band assignments based on established correlation charts and literature on similar heterocyclic systems.[11][12]

Predicted IR Spectrum Data for this compound

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching |

| 2975 - 2950 | Medium | Asymmetric C-H Stretching (in -CH₃) |

| 2885 - 2865 | Medium | Symmetric C-H Stretching (in -CH₃) |

| 1620 - 1580 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| 1500 - 1400 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| 1465 - 1440 | Medium | Asymmetric C-H Bending (in -CH₃) |

| 1385 - 1370 | Medium | Symmetric C-H Bending (in -CH₃) |

| 1200 - 1000 | Medium | In-plane Aromatic C-H Bending |

| 900 - 800 | Strong | Out-of-plane Aromatic C-H Bending (adjacent H's) |

| 800 - 600 | Strong | C-Cl Stretching |

Detailed Band Assignments and Justification

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹):

-

Assignment: The weak to medium intensity bands expected in this region are characteristic of the stretching vibrations of C-H bonds on the aromatic quinoxaline ring.[11] Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

-

Aliphatic C-H Stretching (2975 - 2865 cm⁻¹):

-

Assignment: The two methyl groups (-CH₃) at the 6 and 7 positions will give rise to characteristic C-H stretching vibrations. The asymmetric stretch is expected at a higher frequency (around 2962 cm⁻¹) and the symmetric stretch at a lower frequency (around 2872 cm⁻¹).[11][13] These bands are anticipated to be of medium intensity.

-

-

Aromatic Ring Stretching (C=C and C=N) (1620 - 1400 cm⁻¹):

-

Assignment: The quinoxaline core contains a complex, conjugated system of C=C and C=N bonds. The stretching vibrations of these bonds typically result in a series of medium to strong absorption bands in the 1620-1400 cm⁻¹ region.[14] These bands are a hallmark of aromatic and heteroaromatic systems and are often observed as a group of sharp peaks.

-

-

Aliphatic C-H Bending (1465 - 1370 cm⁻¹):

-

Assignment: The methyl groups also exhibit bending (deformation) vibrations. The asymmetric bend is predicted to appear around 1450 cm⁻¹, while the symmetric "umbrella" mode typically gives a distinct band around 1375 cm⁻¹.[11]

-

-

In-plane and Out-of-plane Aromatic C-H Bending (1200 - 800 cm⁻¹):

-

Assignment: The in-plane bending vibrations of the aromatic C-H bonds are expected in the 1200-1000 cm⁻¹ range. More significantly, the out-of-plane bending vibrations give rise to strong absorptions whose positions are highly indicative of the substitution pattern on the aromatic ring. For the 1,2,4,5-tetrasubstituted benzene ring portion of the quinoxaline, with two adjacent hydrogens, a strong band is expected in the 900-800 cm⁻¹ region.[11]

-

-

C-Cl Stretching (800 - 600 cm⁻¹):

-

Assignment: The stretching vibrations of the carbon-chlorine bonds are expected to produce strong absorption bands in the lower frequency "fingerprint" region of the spectrum. For chloro-substituted aromatic compounds, these bands typically appear between 800 and 600 cm⁻¹.[11] The presence of two C-Cl bonds may lead to more than one band in this region.

-

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive framework for the infrared spectroscopic analysis of this compound. By integrating the fundamental principles of FTIR spectroscopy with detailed, field-proven experimental protocols, researchers are equipped to acquire high-quality spectral data. The predictive analysis of the IR spectrum, based on established group frequencies and the known effects of substituents on a quinoxaline core, offers a robust starting point for spectral interpretation and structural verification. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling the confident and accurate characterization of this important heterocyclic intermediate.

References

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).

- IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. (n.d.).

- Calculated frequencies and vibrational assignments of quinoxaline based... (n.d.).

-

How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. (n.d.). Infolytic. [Link]

-

Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder. [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. [Link]

-

Principles and instrumentation FTIR spectroscopy. (n.d.). Mugberia Gangadhar Mahavidyalaya. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). ResearchGate. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

-

Mulling (spectroscopy). (n.d.). In Wikipedia. [Link]

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. [Link]

-

FTIR Spectrophotometers Guide: Working Principle, Cost, Selecting Tips. (n.d.). Drawell. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]

-

Infrared spectroscopy correlation table. (n.d.). chemeurope.com. [Link]

-

Simplified IR Correlation Chart. (n.d.). Scribd. [Link]

-

Fourier-transform infrared spectroscopy. (n.d.). In Wikipedia. [Link]

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shimadzu.com [shimadzu.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dichloro-6,7-dimethylquinoxaline in DMSO and Water

Introduction: The Critical Role of Solubility in Preclinical Research

For researchers, scientists, and professionals in drug development, the journey of a novel compound from a promising candidate to a viable therapeutic is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. Solubility dictates a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For 2,3-Dichloro-6,7-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and agrochemical research, a clear and comprehensive understanding of its solubility in key solvents like dimethyl sulfoxide (DMSO) and water is fundamental for its application in further studies.[1] This guide provides an in-depth analysis of the expected solubility of this compound, outlines detailed experimental protocols for its precise determination, and discusses the implications for its use in research and development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 63810-80-0 | [2] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | [2] |

| Molecular Weight | 227.09 g/mol | [2][3] |

| Appearance | Likely a solid powder | [4] |

The structure of this compound, with its aromatic quinoxaline core, two chloro substituents, and two methyl groups, suggests a largely nonpolar and hydrophobic nature. The presence of two nitrogen atoms in the quinoxaline ring provides some capacity for hydrogen bonding, but the overall lipophilicity is expected to dominate its solubility characteristics.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] This makes it an indispensable tool in drug discovery for the preparation of high-concentration stock solutions for high-throughput screening and other in vitro assays.[5][6]

Expected Solubility Profile:

Experimental Protocol for Determining DMSO Solubility:

To establish a precise and reliable solubility value, the following thermodynamic (equilibrium) solubility protocol is recommended.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pipettes and appropriate vials

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO (e.g., 1 mL). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker/incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in DMSO.

-

Analyze the calibration standards and the filtered sample supernatant by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation:

The solubility should be reported in standard units such as mg/mL and molarity (mol/L).

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMSO | 25 | To be determined | To be determined |

| DMSO | 37 | To be determined | To be determined |

Solubility in Water: A Critical Parameter for Biological Relevance

Aqueous solubility is a critical determinant of a compound's potential for oral bioavailability and its behavior in physiological environments. The presence of two chlorine atoms and two methyl groups on the quinoxaline core of this compound significantly increases its lipophilicity, suggesting that its aqueous solubility will be low.

Expected Solubility Profile:

Based on the structure and data from a closely related analog, the aqueous solubility of this compound is anticipated to be poor. For context, 6-chloro-2,3-dimethylquinoxaline has a reported water solubility of 9.4 µg/mL.[7] The addition of a second chloro group in the 2-position is likely to further decrease this value.

Experimental Protocols for Determining Aqueous Solubility:

Due to the expected low aqueous solubility, both thermodynamic and kinetic solubility assays are relevant. The thermodynamic method provides the true equilibrium solubility, while the kinetic method is a higher-throughput approach often used in early drug discovery to assess the risk of precipitation from a DMSO stock solution into an aqueous buffer.

Thermodynamic (Equilibrium) Aqueous Solubility Assay

Objective: To determine the equilibrium solubility of this compound in an aqueous medium.

Methodology:

The protocol is similar to the DMSO solubility determination, with the following modifications:

-

Solvent: Use purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Equilibration Time: Due to the slower dissolution of hydrophobic compounds in water, a longer equilibration time (e.g., 48-72 hours) may be necessary.

-

Analytical Method: Given the expected low concentrations, a more sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be required for accurate quantification.

Kinetic Aqueous Solubility Assay

Objective: To assess the propensity of this compound to precipitate when an aqueous buffer is added to a DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of choice. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy after Filtration: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader to determine the concentration of the dissolved compound.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Presentation:

| Assay Type | Aqueous Medium (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Water (neutral) | 25 | To be determined | To be determined |

| Thermodynamic | PBS (7.4) | 37 | To be determined | To be determined |

| Kinetic | PBS (7.4) | 25 | To be determined | To be determined |

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Implications for Research and Drug Development

The solubility profile of this compound has significant practical implications:

-

In Vitro Assays: The high solubility in DMSO allows for the preparation of concentrated stock solutions, which are essential for high-throughput screening and other cell-based or biochemical assays. However, the low anticipated aqueous solubility means that care must be taken to avoid compound precipitation upon dilution into aqueous assay buffers, which could lead to inaccurate results. The kinetic solubility data is particularly important for defining the maximum reliable concentration for such experiments.

-

Formulation Development: For in vivo studies, the poor aqueous solubility presents a significant challenge for formulation. Oral administration would likely result in low bioavailability. Therefore, formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its solubility and absorption.

-

Medicinal Chemistry Efforts: If this compound is a lead compound in a drug discovery program, its low aqueous solubility would be a key property to address through structural modifications in subsequent rounds of optimization.

Conclusion

While direct quantitative solubility data for this compound in DMSO and water is not currently available in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in DMSO and poorly soluble in aqueous solutions. This guide provides robust, detailed experimental protocols that will enable researchers to determine the precise solubility of this compound. A thorough understanding and experimental determination of its solubility are critical first steps for any research or development program involving this compound, ensuring the reliability of experimental data and informing strategies for its future application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 6,7-Dichloro-2,3-dimethylquinoxaline | C10H8Cl2N2 | CID 191258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloro-6-methylquinoxaline | 39267-05-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. gchemglobal.com [gchemglobal.com]

- 7. guidechem.com [guidechem.com]

The Unresolved Architecture: A Technical Guide to the Prospective Crystal Structure of 2,3-Dichloro-6,7-dimethylquinoxaline

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal and materials chemistry, prized for their diverse biological activities and versatile electronic properties.[1][2][3] The title compound, 2,3-Dichloro-6,7-dimethylquinoxaline, represents a key synthetic intermediate, offering multiple sites for functionalization.[4][5] Despite its importance as a building block, a definitive single-crystal X-ray structure has yet to be reported in publicly accessible databases as of January 2026. This technical guide addresses this knowledge gap by providing a comprehensive, predictive framework for its structural elucidation. We present a validated synthetic protocol, a detailed methodology for single-crystal growth and X-ray diffraction, and a robust theoretical analysis of its anticipated molecular geometry and supramolecular architecture. This document is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling and accelerating the definitive structural characterization of this versatile compound.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery and materials science.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][7][8] The electronic nature of the quinoxaline system, characterized by its electron-deficient pyrazine ring, makes it an excellent platform for developing novel luminiscent materials and organic semiconductors.[9]

The compound this compound (DC-DMQ) is of particular interest. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups.[1][2] The dimethyl substituents at the 6 and 7 positions can influence the compound's solubility and solid-state packing. A precise understanding of its three-dimensional structure is paramount for rational drug design and the engineering of advanced materials, as the crystal packing dictates key physical properties such as solubility, stability, and bioavailability.

This guide provides a roadmap for determining this unresolved crystal structure, from synthesis to data analysis.

Synthesis and Crystallization: A Proposed Workflow